N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a benzo[d]thiazol-2-one scaffold fused with a 1,2,4-triazole ring via a methylene linker. The triazole moiety is substituted with a methyl group at the N-4 position and a thioacetamide side chain at C-3, terminating in a 2,4-dimethoxyphenyl group. The presence of electron-donating methoxy groups may enhance solubility and modulate receptor binding .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c1-25-18(11-26-15-6-4-5-7-17(15)32-21(26)28)23-24-20(25)31-12-19(27)22-14-9-8-13(29-2)10-16(14)30-3/h4-10H,11-12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGQAKBWDRQIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential biological activity. Its diverse structural components suggest it may exhibit various pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activities associated with this compound based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Details |
|---|---|
| Molecular Formula | C21H21N5O4S2 |
| Molecular Weight | 471.55 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-(2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide |
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic effects. A study evaluated various thiazole derivatives for their ability to reduce inflammation and pain in animal models. The results demonstrated that certain derivatives showed comparable efficacy to standard anti-inflammatory drugs at specific dosages, suggesting potential therapeutic applications in pain management .
Antimicrobial Activity
The antimicrobial activity of benzothiazole derivatives has been extensively studied. Compounds containing the benzothiazole moiety have shown effectiveness against a range of bacteria and fungi. For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the thiazole ring in these compounds is believed to enhance their antimicrobial properties .
Case Studies
- Study on Anti-inflammatory Effects :
- Evaluation of Antimicrobial Properties :
Summary of Findings
The biological activity of this compound can be summarized as follows:
| Activity Type | Effectiveness |
|---|---|
| Anti-inflammatory | Significant reduction in edema |
| Analgesic | Comparable to standard drugs |
| Antimicrobial | Effective against multiple pathogens |
Scientific Research Applications
Research has indicated that this compound exhibits a range of biological activities:
-
Anti-inflammatory and Analgesic Properties :
- Studies have demonstrated that compounds with similar structures possess significant anti-inflammatory effects. For example, derivatives tested in animal models showed promising results at dosages around 50 mg/kg, indicating potential as effective analgesics.
-
Antimicrobial Activity :
- The compound has shown notable antimicrobial properties against various bacterial strains. In vitro studies reported Minimum Inhibitory Concentration (MIC) values for related derivatives demonstrating effective antibacterial action:
Compound Target Bacteria MIC (μg/mL) Compound 1 Staphylococcus aureus 50 Compound 2 Escherichia coli 62.5 Compound 3 Salmonella typhi 12.5
Case Studies and Research Findings
Several studies have explored the efficacy and potential applications of this compound:
-
Case Study on Thiazole Derivatives :
- A study synthesized a series of thiazole-linked compounds and evaluated their biological activities. Results indicated that structural modifications significantly influenced antimicrobial efficacy, suggesting that similar approaches could be applied to optimize N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide for improved performance against resistant bacterial strains .
- Evaluation of Pharmacological Activities :
Comparison with Similar Compounds
Key Observations :
- Bioactivity Trends : The 1,2,4-triazole-thioacetamide scaffold (common in all compounds) correlates with broad-spectrum activity. The target compound’s benzo[d]thiazol-2-one moiety may enhance anti-inflammatory or neuroprotective effects, as seen in analogous benzothiazole derivatives .
- Substituent Impact: Methoxy Groups: The 2,4-dimethoxyphenyl group in the target compound may improve pharmacokinetics compared to halogenated analogues (e.g., 4-chlorophenyl in ), which often exhibit higher cytotoxicity but poorer solubility.
Structure-Activity Relationships (SAR)
Triazole Core : Essential for hydrogen bonding with biological targets (e.g., EGFR or COX-2). Methyl substitution at N-4 (as in the target compound) reduces steric hindrance compared to bulkier allyl groups .
Thioacetamide Linker : The –S–CH₂–CO–NH– bridge enhances membrane permeability. Replacement with oxadiazole (e.g., ) reduces flexibility and activity.
Aromatic Substitutents :
- 2,4-Dimethoxyphenyl: Electron-donating groups may mitigate oxidative metabolism, extending half-life .
- Halogenated phenyl rings (e.g., 4-chlorophenyl in ) increase lipophilicity but risk hepatotoxicity.
Research Implications
The target compound’s hybrid architecture merges the bioactivity of benzothiazoles (anti-inflammatory) and triazole-thioacetamides (anticancer), positioning it as a multi-target therapeutic candidate. Preclinical studies should prioritize comparative pharmacokinetics and toxicity profiling against lead compounds like .
Q & A
Q. Methodological Answer :
- Variable Substituents : Modify the dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl groups) to assess electronic effects on bioactivity .
- Core Modifications : Replace the benzo[d]thiazole moiety with benzoxazole or benzimidazole to evaluate heterocycle influence .
- Biological Assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (MIC values) and time-kill assays .
Advanced: How to address solubility limitations in in vitro assays?
Q. Methodological Answer :
- Solvent Systems : Use DMSO-water mixtures (≤2% DMSO) for initial dissolution, followed by dilution in assay buffers to maintain cell viability .
- Surfactants : Add Tween-80 (0.1% v/v) to improve dispersion in aqueous media .
- Prodrug Strategies : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity without altering core pharmacophores .
Advanced: How to resolve contradictory cytotoxicity data across cell lines?
Q. Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .
- Mechanistic Profiling : Perform flow cytometry (apoptosis vs. necrosis) and ROS detection assays to identify mode-of-action inconsistencies .
- Purity Verification : Re-analyze compound batches via HPLC to rule out degradation products (e.g., oxidized thioether byproducts) .
Advanced: What computational methods predict binding interactions with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cytochrome P450 or bacterial topoisomerases. Focus on hydrogen bonds with triazole sulfur and π-π stacking with benzo[d]thiazole .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers or protein binding pockets .
Advanced: How to optimize reaction yields for scale-up synthesis?
Q. Methodological Answer :
- DoE (Design of Experiments) : Use fractional factorial designs to optimize variables like solvent polarity (acetone vs. DMF), temperature (reflux vs. 80°C), and catalyst loading (K₂CO₃ at 1.5–2.0 eq) .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., thioether formation) to improve heat dissipation and reduce side reactions .
- In-line Analytics : Monitor reaction progress via FTIR or Raman spectroscopy to terminate at peak product concentration .
Basic: What safety protocols are recommended for handling this compound?
Q. Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation .
- First Aid : For accidental exposure, rinse skin with soap/water (15 minutes) and seek medical evaluation with the SDS in hand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
